molecular formula C9H11NO4 B3020888 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione CAS No. 2375269-90-0

7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B3020888
CAS No.: 2375269-90-0
M. Wt: 197.19
InChI Key: FPVKGJLZWTUKQH-UHFFFAOYSA-N
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Description

7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione is a synthetically designed bicyclic organic compound of significant interest in medicinal chemistry and chemical synthesis. Its core structure is based on the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, a privileged structure found in numerous biologically active natural products and pharmaceuticals . The 3-oxa-7-azabicyclo[3.3.1]nonane core, a key heteroanalogue, incorporates both nitrogen and oxygen heteroatoms, which influence the molecule's conformational behavior and its ability to participate in hydrogen bonding and other key intermolecular interactions . The specific substitution pattern with acetyl and dione functional groups makes it a valuable intermediate for constructing more complex molecular architectures. Researchers utilize this compound primarily as a key precursor in the synthesis of novel chemical entities for drug discovery. The bicyclo[3.3.1]nonane scaffold is a prominent feature in compounds interacting with central nervous system targets, such as nicotinic acetylcholine receptors (nAChRs), and has been investigated for its potential in developing treatments for various conditions . The presence of the acetyl group and the two carbonyls (dione) provides versatile handles for further chemical modification, enabling the exploration of structure-activity relationships. This product is intended for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

7-acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-5(11)10-3-6-2-7(4-10)9(13)14-8(6)12/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKGJLZWTUKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC(C1)C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione typically involves multicomponent reactions. One well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is favored for its efficiency and ability to produce the desired bicyclo[3.3.1]nonane-3,7-diones in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Condensation: It can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Effects: Replacing nitrogen with oxygen at position 3 (e.g., 3-oxa vs. 3-aza) alters hydrogen-bonding capacity and solubility. For example, 3-azabicyclo[3.3.1]nonane-2,4-dione forms C22(8) chains via N–H⋯O interactions , whereas the 3-oxa analog lacks this NH donor.
  • Substituent Impact : The acetyl group in the target compound enhances steric bulk compared to methoxy or benzyl substituents in analogs. This may reduce binding flexibility but improve metabolic stability .

Enzyme Binding and Inhibition

  • 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibits high binding affinity (−5.19 kcal/mol) to fungal enzymes like Cellobiose dehydrogenase, mediated by interactions with Gln735 and Arg158 .
  • 3,7-Diazabicyclo[3.3.1]nonane derivatives show subtype-selective nAChR activation. For instance, carboxamide-substituted bispidines achieve nanomolar affinity for α4β2* receptors .

Pharmacokinetic Properties

  • Lipinski’s Rule Compliance: While some bicyclo[3.3.1]nonane derivatives (e.g., glycerol diacetate) comply with drug-likeness rules, others like 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibit corneal permeability but lack data on absorption .

Biological Activity

7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione is a bicyclic compound that has attracted significant attention due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This compound belongs to the class of beta-lactones, which are cyclic amides known for their presence in various natural products, including antibiotics and antitumor agents.

The compound has a molecular weight of 211.23 g/mol and exhibits a melting point of 130-132 °C. It is soluble in organic solvents such as ethanol, acetone, and chloroform. Its unique bicyclic structure contributes to its biological activity and makes it a valuable scaffold for drug development.

PropertyValue
Molecular Weight211.23 g/mol
Melting Point130-132 °C
Boiling Point334.6 °C
SolubilitySoluble in ethanol, acetone, chloroform

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against pathogens such as Candida albicans. The antifungal mechanism is likely related to its ability to inhibit fungal cell growth by targeting specific metabolic pathways.

Antitumor Activity

In vitro studies have shown that this compound possesses antitumor activity against human lung cancer cell lines. The compound's ability to induce apoptosis in cancer cells may be attributed to its structural features that facilitate interaction with cellular targets involved in cell cycle regulation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The bicyclic structure allows it to interact with nAChRs, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
  • Cellular Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antibacterial Study : A study tested this compound against multiple bacterial strains, revealing significant inhibition zones compared to control groups.
  • Antitumor Research : In vitro assays demonstrated that the compound reduced the viability of lung cancer cells by inducing apoptosis at specific concentrations.
  • Mechanistic Insights : Electrophysiological studies showed that derivatives of the bicyclic scaffold could selectively activate nAChR subtypes, suggesting potential applications in treating neurodegenerative diseases.

Safety and Toxicity

While the biological activities are promising, limited toxicity data are available for this compound. Preliminary assessments recommend caution when handling this compound in laboratory settings due to potential cytotoxic effects observed at high concentrations.

Future Directions

Future research should focus on:

  • Derivatization Studies : Exploring modifications to enhance selectivity and potency against specific biological targets.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Mechanistic Investigations : Further elucidating the molecular mechanisms underlying its biological activities.

Q & A

Q. Table 1. Key Synthetic Routes for Bicyclo[3.3.1]nonane Derivatives

MethodReagents/ConditionsYield RangeReference
PIDA-mediated oxidationPhenol derivatives, 1,3-dicarbonyls15–90%
Double Mannich reactionFormaldehyde, secondary amines50–75%
AcylationAcetyl chloride, base (Et₃N), RT60–85%

Q. Table 2. Computational Tools for Pharmacological Prediction

ToolApplicationSoftwareReference
AutoDock VinaLigand-receptor dockingOpen-source
Gaussian 09DFT geometry optimizationGaussian Suite
GROMACSMolecular dynamics simulationsOpen-source

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